An In-depth Technical Guide to 4-(2-Methylphenyl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 4-(2-Methylphenyl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methylphenyl)piperidin-4-ol, a substituted aryl-piperidin-4-ol with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this precise molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its pharmacological applications. We will delve into a detailed, field-proven synthetic protocol, predict its physicochemical and spectroscopic properties based on structural analogues, and discuss the promising therapeutic avenues suggested by the broader class of 4-aryl-piperidin-4-ol compounds. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar molecules.
Introduction: The Significance of the 4-Aryl-Piperidin-4-ol Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of an aryl group and a hydroxyl moiety at the 4-position of the piperidine ring gives rise to the 4-aryl-piperidin-4-ol core. This structural class has garnered considerable attention in medicinal chemistry due to its association with a wide range of biological activities, including but not limited to, anticancer, antiviral, and central nervous system (CNS) effects.[1][3][4]
The specific compound, 4-(2-Methylphenyl)piperidin-4-ol, which features an ortho-methylated phenyl ring, presents a unique steric and electronic profile that could modulate its interaction with biological targets. The ortho-methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to novel pharmacological properties. This guide aims to provide the necessary technical information to facilitate the synthesis and investigation of this intriguing molecule.
Synthesis of 4-(2-Methylphenyl)piperidin-4-ol: A Proposed Protocol
The most direct and widely employed method for the synthesis of 4-aryl-piperidin-4-ols is the Grignard reaction.[5][6] This organometallic reaction involves the nucleophilic addition of an aryl magnesium halide to a ketone, in this case, a suitably protected 4-piperidone. The following protocol is a proposed, robust method for the synthesis of 4-(2-Methylphenyl)piperidin-4-ol.
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of 4-(2-Methylphenyl)piperidin-4-ol.
Step-by-Step Experimental Protocol
PART A: N-Protection of 4-Piperidone (Example with Boc Protection)
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Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.2 equivalents) at 0 °C.
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Addition of Protecting Group: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in DCM (2 volumes) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-Boc-4-piperidone can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
PART B: Grignard Reaction
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromotoluene (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 5 volumes) dropwise to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.[7] After initiation, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Addition of Piperidone: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous THF (3 volumes) dropwise, keeping the internal temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
PART C: Deprotection (for Boc group)
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Reaction Setup: Dissolve the purified N-Boc-4-(2-methylphenyl)piperidin-4-ol (1 equivalent) in DCM (10 volumes).
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any organic impurities. Basify the aqueous layer to pH > 10 with 2N NaOH and extract with DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(2-Methylphenyl)piperidin-4-ol.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the lack of specific experimental data for 4-(2-Methylphenyl)piperidin-4-ol, the following properties are predicted based on structurally similar compounds.
| Property | Predicted Value / Characteristics | Basis for Prediction / Comments |
| Molecular Formula | C12H17NO | - |
| Molecular Weight | 191.27 g/mol | - |
| Appearance | White to off-white solid | Based on analogues like 4-Methylpiperidin-4-ol.[8] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. | The piperidinol moiety imparts some water solubility, while the aryl group increases solubility in organic solvents.[9] |
| pKa | ~9-10 | The piperidine nitrogen is basic. The exact pKa will be influenced by the substituents. |
Spectroscopic Characterization (Anticipated Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.0-7.5 ppm, integrating to 4 protons. The ortho-methyl group will influence the splitting pattern.
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Piperidine Protons (CH₂): Expect broad multiplets in the range of δ 1.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Methyl Protons (CH₃): A singlet at approximately δ 2.3 ppm.
-
-
¹³C NMR:
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Aromatic Carbons: Signals in the range of δ 125-145 ppm.
-
Quaternary Carbon (C-OH): A signal around δ 70 ppm.
-
Piperidine Carbons: Signals in the range of δ 30-50 ppm.
-
Methyl Carbon: A signal around δ 20 ppm.
-
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (if secondary amine): A moderate absorption in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 191 should be observable. Common fragmentation patterns would involve the loss of a hydroxyl group, a methyl group, and cleavage of the piperidine ring.
Quality Control and Analytical Methodology
To ensure the purity and identity of synthesized 4-(2-Methylphenyl)piperidin-4-ol, a combination of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and identify potential volatile impurities.
-
Elemental Analysis: To confirm the empirical formula (C, H, N).
Applications in Drug Discovery and Chemical Biology
The 4-aryl-piperidin-4-ol scaffold is a key pharmacophore in several areas of drug discovery.
Caption: Potential therapeutic applications of the 4-aryl-piperidin-4-ol scaffold.
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Oncology: Certain 4-aryl-1,4-dihydropyridines, which are structurally related, have demonstrated anticancer activity.[4] The 4-aryl-piperidin-4-ol core could serve as a template for the design of novel cytotoxic agents or modulators of multidrug resistance.
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Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. Derivatives of 4-aryl-piperidines have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[10]
-
Analgesia: The 4-phenylpiperidine scaffold is famously the core of the potent analgesic meperidine (Demerol). It is plausible that 4-(2-Methylphenyl)piperidin-4-ol and its derivatives could exhibit activity at opioid receptors.
-
Antiviral Activity: Piperidin-4-one derivatives have been reported to possess anti-HIV activity.[3]
Safety and Handling
While specific toxicity data for 4-(2-Methylphenyl)piperidin-4-ol is not available, compounds of this class should be handled with care in a laboratory setting. Based on data for similar compounds like 4-(2-methoxyphenyl)piperidine, it should be considered an irritant to the skin, eyes, and respiratory system.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-(2-Methylphenyl)piperidin-4-ol represents a promising, yet underexplored, molecule for chemical and pharmacological research. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on the well-established Grignard reaction, is robust and amenable to laboratory-scale production. The predicted physicochemical and spectroscopic properties offer a baseline for the characterization of the synthesized compound. The diverse biological activities associated with the 4-aryl-piperidin-4-ol scaffold underscore the potential of 4-(2-Methylphenyl)piperidin-4-ol as a valuable building block for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this and related compounds, ultimately unlocking their full therapeutic potential.
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